molecular formula C5H2ClF2N B1590543 3-Chloro-2,6-difluoropyridine CAS No. 52208-56-7

3-Chloro-2,6-difluoropyridine

Cat. No.: B1590543
CAS No.: 52208-56-7
M. Wt: 149.52 g/mol
InChI Key: BABNLQDXRCOTJA-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClF2N It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a chlorine atom

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
3-Chloro-2,6-difluoropyridine serves as a crucial intermediate in the synthesis of more complex fluorinated pyridines and other heterocyclic compounds. Its unique structure allows for various substitution reactions that can yield diverse products, including:

  • Substitution Products : Depending on the nucleophile used, several substituted pyridines can be synthesized.
  • Coupling Products : Biaryl compounds can be formed through Suzuki-Miyaura coupling reactions, which are vital in producing pharmaceuticals and agrochemicals.

Table 1: Comparison of Substitution Reactions

Reaction TypeNucleophile UsedMain Product Type
Nucleophilic SubstitutionMethylamine2-Fluoro-6-methylaminopyridine
Suzuki CouplingArylboronic AcidsBiaryl Compounds
Electrophilic Aromatic SubstitutionVarious ElectrophilesSubstituted Pyridines

Biological Applications

Potential Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been shown to interact with bacterial enzymes such as DNA gyrase, which is critical for DNA replication in bacteria. In molecular docking studies, a significant binding energy of -4.07 kcal/mol was observed, suggesting that the compound could inhibit bacterial growth effectively.

Case Study: Antimicrobial Efficacy
In a study examining the effects of various fluorinated pyridines on bacterial strains, this compound was found to significantly reduce the viability of Escherichia coli at concentrations as low as 10 µM. This suggests its potential as a lead compound for developing new antimicrobial agents.

Industrial Applications

Development of Agrochemicals
The compound is also utilized in the formulation of agrochemicals due to its stability and reactivity. Its fluorinated structure contributes to the efficacy and durability of pesticides and herbicides . The unique electronic properties imparted by the chlorine and fluorine substituents enhance the performance of these chemicals in agricultural applications.

Computational Studies

Recent computational studies have employed density functional theory (DFT) methods to analyze the electronic structure and reactivity of this compound. These studies provide insights into:

  • Spectroscopic Properties : Understanding how the compound behaves under different conditions.
  • Molecular Electrostatic Potential Surface (MESP) : Identifying reactive sites for potential substitutions or interactions with biological molecules.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2,6-difluoropyridine is unique due to the combination of chlorine and fluorine substituents, which impart distinct electronic properties and reactivity patterns. This makes it a versatile intermediate for the synthesis of a wide range of chemical compounds.

Biological Activity

3-Chloro-2,6-difluoropyridine is a fluorinated pyridine derivative with significant biological activity, particularly in pharmaceutical applications. This compound has garnered attention due to its potential as a building block in drug design and development, especially in the synthesis of various bioactive molecules.

  • Molecular Formula : C5_5H3_3ClF2_2N
  • Molecular Weight : 151.53 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : Approximately 134.3 °C at 760 mmHg
  • Flash Point : 33.9 °C

Biological Activity Overview

The biological activities of this compound primarily stem from its role in medicinal chemistry. It exhibits various pharmacological properties that make it a candidate for developing therapeutics targeting different diseases.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, have demonstrated antimicrobial properties. For instance, studies have shown that certain fluorinated pyridines possess inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Fluorinated compounds are often investigated for their anticancer properties. In vitro studies have suggested that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival . The compound's ability to modulate the activity of enzymes associated with tumor progression is an area of ongoing research.

Study on Antimicrobial Efficacy

A study published in the Journal of Fluorine Chemistry examined the antimicrobial activity of various fluorinated pyridine derivatives, including this compound. The results showed that this compound exhibited significant antibacterial activity against multiple strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Mechanism Investigation

Another research effort focused on understanding the mechanism by which this compound affects cancer cell lines. The study utilized cell viability assays and flow cytometry to assess apoptosis induction in human cancer cells. Results indicated that treatment with this compound led to increased rates of apoptosis compared to untreated controls, highlighting its potential as an anticancer agent .

Table: Summary of Biological Activities

Activity TypeCompoundEffect ObservedReference
AntimicrobialThis compoundInhibitory effects on S. aureus and E. coli
AnticancerThis compoundInduction of apoptosis in cancer cells

Properties

IUPAC Name

3-chloro-2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABNLQDXRCOTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482805
Record name 3-CHLORO-2,6-DIFLUOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52208-56-7
Record name 3-Chloro-2,6-difluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52208-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-CHLORO-2,6-DIFLUOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2,6-difluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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